Cas no 925147-29-1 (1-(1-ethylpyrazol-4-yl)ethanone)

1-(1-ethylpyrazol-4-yl)ethanone 化学的及び物理的性質
名前と識別子
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- 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone
- 1-(1-ethylpyrazol-4-yl)ethanone
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- MDL: MFCD04967136
- インチ: InChI=1S/C7H10N2O/c1-3-9-5-7(4-8-9)6(2)10/h4-5H,3H2,1-2H3
- InChIKey: XOFFHLYAOSZSIB-UHFFFAOYSA-N
- SMILES: CCN1C=C(C=N1)C(=O)C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
1-(1-ethylpyrazol-4-yl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1007034-1G |
1-(1-ethylpyrazol-4-yl)ethanone |
925147-29-1 | 97% | 1g |
$200 | 2024-07-21 | |
abcr | AB379730-5g |
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone, 95%; . |
925147-29-1 | 95% | 5g |
€646.00 | 2024-07-24 | |
TRC | E902408-50mg |
1-(1-ethyl-1H-pyrazol-4-yl)ethanone |
925147-29-1 | 50mg |
$161.00 | 2023-05-18 | ||
abcr | AB379730-1 g |
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone; 95% |
925147-29-1 | 1g |
€163.60 | 2022-03-02 | ||
Enamine | EN300-56316-0.05g |
1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one |
925147-29-1 | 95% | 0.05g |
$23.0 | 2023-05-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 029980-1g |
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone |
925147-29-1 | 1g |
1640.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 029980-500mg |
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone |
925147-29-1 | 500mg |
2047.0CNY | 2021-07-13 | ||
abcr | AB379730-5 g |
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone; 95% |
925147-29-1 | 5g |
€354.00 | 2022-03-02 | ||
Enamine | EN300-56316-1.0g |
1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one |
925147-29-1 | 95% | 1g |
$101.0 | 2023-05-03 | |
Enamine | EN300-56316-5.0g |
1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one |
925147-29-1 | 95% | 5g |
$403.0 | 2023-05-03 |
1-(1-ethylpyrazol-4-yl)ethanone 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
1-(1-ethylpyrazol-4-yl)ethanoneに関する追加情報
Recent Advances in the Study of 1-(1-ethylpyrazol-4-yl)ethanone (CAS: 925147-29-1) in Chemical Biology and Pharmaceutical Research
1-(1-ethylpyrazol-4-yl)ethanone (CAS: 925147-29-1) is a pyrazole-based compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its role in drug discovery, particularly as a building block for the synthesis of novel bioactive molecules. Recent studies have highlighted its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.
One of the key areas of research involving 1-(1-ethylpyrazol-4-yl)ethanone is its incorporation into heterocyclic scaffolds, which are prevalent in many FDA-approved drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of potent JAK2 inhibitors, which are being investigated for the treatment of myeloproliferative disorders. The study reported that derivatives of 1-(1-ethylpyrazol-4-yl)ethanone exhibited nanomolar inhibitory activity against JAK2, with promising selectivity profiles.
In addition to its role in kinase inhibition, 1-(1-ethylpyrazol-4-yl)ethanone has been explored for its antimicrobial properties. A recent preprint on bioRxiv detailed its use in the design of novel antifungal agents targeting Candida albicans. The researchers synthesized a series of derivatives and evaluated their efficacy in vitro, identifying several compounds with significant antifungal activity and low cytotoxicity. These findings suggest potential applications in addressing drug-resistant fungal infections.
Another notable application of 1-(1-ethylpyrazol-4-yl)ethanone is in the field of chemical proteomics. A 2024 study in ACS Chemical Biology utilized the compound as a reactive handle for the development of activity-based probes (ABPs) targeting cysteine proteases. The study demonstrated that the compound's ethylpyrazole moiety could be functionalized to create selective probes, enabling the profiling of protease activity in complex biological samples. This approach has implications for understanding disease mechanisms and identifying new therapeutic targets.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 1-(1-ethylpyrazol-4-yl)ethanone derivatives. Recent work published in Drug Metabolism and Disposition highlighted the need for further structural modifications to improve metabolic stability and bioavailability. The study employed in vitro and in vivo models to assess the ADME (absorption, distribution, metabolism, and excretion) profiles of selected derivatives, providing valuable insights for future drug design efforts.
In conclusion, 1-(1-ethylpyrazol-4-yl)ethanone (CAS: 925147-29-1) represents a versatile scaffold with broad applicability in chemical biology and pharmaceutical research. Its utility in kinase inhibition, antimicrobial development, and chemical proteomics underscores its potential as a valuable tool for drug discovery. Ongoing research aims to address current limitations and expand its therapeutic applications, making it a compound of continued interest in the field.
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